molecular formula C11H17N3O B7506586 N-(2-cyclopentylpyrazol-3-yl)propanamide

N-(2-cyclopentylpyrazol-3-yl)propanamide

Cat. No. B7506586
M. Wt: 207.27 g/mol
InChI Key: YGNDIOXNYDGSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclopentylpyrazol-3-yl)propanamide, also known as CPP, is a synthetic compound that has been widely used in scientific research due to its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CPP has been shown to have a potent and selective effect on the NMDA receptor, making it a valuable tool for studying the function of this receptor in various biological systems.

Mechanism of Action

N-(2-cyclopentylpyrazol-3-yl)propanamide acts as a competitive antagonist of the NMDA receptor, binding to the glycine-binding site on the receptor and preventing the binding of glycine or D-serine, which are required for the activation of the receptor. This results in a reduction in the activity of the NMDA receptor and a decrease in the influx of calcium ions into the cell.
Biochemical and physiological effects:
The blockade of the NMDA receptor by N-(2-cyclopentylpyrazol-3-yl)propanamide has been shown to have a variety of biochemical and physiological effects. For example, N-(2-cyclopentylpyrazol-3-yl)propanamide has been shown to inhibit long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. N-(2-cyclopentylpyrazol-3-yl)propanamide has also been shown to reduce the release of glutamate and other neurotransmitters, and to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-cyclopentylpyrazol-3-yl)propanamide in lab experiments is its high selectivity for the NMDA receptor, which allows for the specific modulation of this receptor without affecting other receptors or ion channels. However, one limitation of using N-(2-cyclopentylpyrazol-3-yl)propanamide is its relatively short half-life, which requires frequent dosing in order to maintain its effects.

Future Directions

There are many potential future directions for research involving N-(2-cyclopentylpyrazol-3-yl)propanamide. One area of interest is the development of more selective and potent NMDA receptor antagonists that can be used to study the function of this receptor in greater detail. Another area of interest is the investigation of the neuroprotective effects of NMDA receptor antagonists in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of N-(2-cyclopentylpyrazol-3-yl)propanamide in combination with other drugs or therapies may offer new avenues for the treatment of these disorders.

Synthesis Methods

N-(2-cyclopentylpyrazol-3-yl)propanamide can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 3-(4-chlorophenyl)-1,2,4-oxadiazole with cyclopentylmagnesium bromide, followed by the addition of 3-(dimethylamino)propyl chloride and subsequent hydrolysis to yield N-(2-cyclopentylpyrazol-3-yl)propanamide.

Scientific Research Applications

N-(2-cyclopentylpyrazol-3-yl)propanamide has been used extensively in scientific research to investigate the role of the NMDA receptor in various physiological and pathological conditions. For example, N-(2-cyclopentylpyrazol-3-yl)propanamide has been used to study the mechanisms of synaptic plasticity in the hippocampus, the role of the NMDA receptor in pain perception, and the neuroprotective effects of NMDA receptor antagonists in stroke and traumatic brain injury.

properties

IUPAC Name

N-(2-cyclopentylpyrazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-11(15)13-10-7-8-12-14(10)9-5-3-4-6-9/h7-9H,2-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNDIOXNYDGSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=NN1C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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